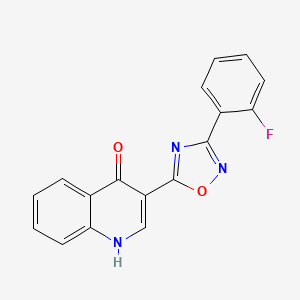

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a heterocyclic compound that combines the structural features of quinoline and oxadiazole rings

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of an appropriate hydrazide with a carboxylic acid derivative. For instance, 2-fluorobenzohydrazide can react with ethyl chloroformate to form the oxadiazole ring.

Quinoline Ring Formation: The quinoline moiety can be constructed through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones or aldehydes in the presence of acidic or basic catalysts.

Coupling of the Two Moieties: The final step involves coupling the oxadiazole and quinoline rings through a suitable linker, often facilitated by palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

Substitution: Electrophilic aromatic substitution reactions can occur on the fluorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products:

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives of the oxadiazole ring.

Substitution: Halogenated or nitrated derivatives of the fluorophenyl ring.

Chemistry:

Ligand Design: The compound serves as a versatile ligand in coordination chemistry, forming complexes with various metals.

Catalysis: It can act as a catalyst or catalyst precursor in organic transformations.

Biology and Medicine:

Antimicrobial Agents: Exhibits potential as an antimicrobial agent against various bacterial and fungal strains.

Anticancer Research: Investigated for its cytotoxic effects on cancer cell lines, showing promise as a lead compound for anticancer drug development.

Industry:

Material Science: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

作用機序

The biological activity of 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is primarily attributed to its ability to interact with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in critical cellular pathways. The exact mechanism often involves binding to the active site of the target protein, leading to inhibition or modulation of its activity. This interaction can trigger downstream effects, such as apoptosis in cancer cells or inhibition of microbial growth.

類似化合物との比較

3-(2-Phenyl-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Lacks the fluorine atom, which may alter its electronic properties and biological activity.

3-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one: Substitution of fluorine with chlorine can significantly change the compound’s reactivity and interaction with biological targets.

Uniqueness: The presence of the fluorine atom in 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one enhances its lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to its non-fluorinated analogs. This makes it a unique and valuable scaffold for drug development.

生物活性

3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its anticancer properties and other pharmacological effects.

- Molecular Formula : C15H10FN3O

- Molecular Weight : 269.25 g/mol

- CAS Number : 775304-57-9

Synthesis

The compound can be synthesized through various methods involving the reaction of quinoline derivatives with oxadiazole precursors. The synthetic pathways often aim to optimize yield and purity while minimizing by-products.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes the growth inhibitory effects observed in different cancer cell lines:

| Cell Line | GI50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 25 | Significant reduction in viability |

| PC-3 (Prostate) | 28 | Strong cytotoxicity |

| MRC-5 (Fibroblast) | >82 | Minimal effect |

The GI50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibited a significant decrease in viability in MDA-MB-231 cells at concentrations as low as 10 µM, suggesting potent antiproliferative activity .

The mechanism underlying the anticancer activity appears to involve the inhibition of heat shock protein 90 (Hsp90), a chaperone protein that stabilizes numerous oncogenic client proteins. Inhibition of Hsp90 leads to degradation of client proteins such as cyclin-dependent kinase 4 (CDK4), which is crucial for cancer cell proliferation. This was evidenced by a marked decrease in CDK4 levels following treatment with the compound .

Antimicrobial Properties

While primarily studied for its anticancer effects, preliminary investigations into the antimicrobial activity of related compounds suggest potential efficacy against bacterial strains. The oxadiazole moiety is known for its broad-spectrum antimicrobial properties, which may extend to derivatives like the one in focus.

Toxicity Studies

Toxicity assessments are essential for evaluating the safety profile of any new therapeutic agent. Initial studies indicate that while the compound exhibits significant cytotoxicity against cancer cells, it shows relatively low toxicity towards normal fibroblast cells (MRC-5), indicating a favorable therapeutic window .

Case Studies

Several case studies have documented the successful application of quinoline derivatives in cancer therapy. For instance, a study involving a series of quinoline-based compounds demonstrated that modifications at specific positions led to enhanced activity against resistant cancer cell lines. These findings underscore the importance of structural optimization in developing effective anticancer agents .

科学的研究の応用

Structure and Molecular Characteristics

- Molecular Formula: C15H11FN4O

- Molecular Weight: 284.27 g/mol

- Key Functional Groups: Oxadiazole and quinoline rings, which are known for their biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing both oxadiazole and quinoline structures exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of oxadiazole selectively inhibited carbonic anhydrases associated with cancer progression at low concentrations. The ability to target specific enzymes makes these compounds promising candidates in cancer therapy .

Case Study:

A derivative similar to 3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one was evaluated against various cancer cell lines, showing potent inhibitory effects on cell proliferation. The most active derivatives exhibited IC50 values in the nanomolar range, indicating high potency against specific cancer types .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Research suggests that it can inhibit quorum sensing in bacteria, which is crucial for their virulence and biofilm formation. This mechanism provides a novel approach to combat bacterial infections without relying solely on traditional antibiotics .

Case Study:

In a study targeting Pseudomonas aeruginosa, compounds related to this compound demonstrated significant reductions in biofilm formation and virulence factor production. The results indicated a potential for these compounds in treating resistant bacterial strains .

Neurological Applications

There is emerging interest in the neurological applications of this compound class. Compounds with similar structures have been investigated as kappa opioid receptor antagonists, which are potential treatments for mood disorders such as depression and anxiety .

Case Study:

A related compound was shown to modulate kappa opioid receptors effectively, leading to reduced symptoms in animal models of stress-related disorders. This highlights the potential of oxadiazole derivatives in developing new psychiatric medications .

Comparative Analysis of Biological Activities

特性

IUPAC Name |

3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O2/c18-13-7-3-1-5-10(13)16-20-17(23-21-16)12-9-19-14-8-4-2-6-11(14)15(12)22/h1-9H,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGIXSPTVQJLNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C3=NC(=NO3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。